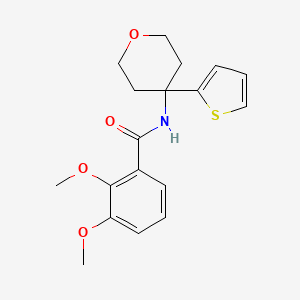

2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Description

This compound features a 2,3-dimethoxybenzamide core linked to a tetrahydro-2H-pyran moiety substituted with a thiophen-2-yl group. Safety data emphasize precautions against heat and ignition sources, indicating stability concerns under high-energy conditions .

Properties

IUPAC Name |

2,3-dimethoxy-N-(4-thiophen-2-yloxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-14-6-3-5-13(16(14)22-2)17(20)19-18(8-10-23-11-9-18)15-7-4-12-24-15/h3-7,12H,8-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYGUQWLBSYCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the thiophene group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines.

Scientific Research Applications

2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related benzamide derivatives:

Functional Implications

- Electron-Donating Substituents : The 2,3-dimethoxy groups in the target compound contrast with ABT-199’s nitro and chlorophenyl groups, which are electron-withdrawing. This difference may influence binding to hydrophobic pockets in targets like BCL-2 or kinases .

- Heterocyclic Moieties : The thiophen-2-yl group in the target compound offers sulfur-mediated interactions, whereas ABT-199’s pyrrolopyridine and AR05’s trifluoromethylphenyl prioritize steric bulk and halogen bonding .

Pharmacokinetic Considerations

While pharmacokinetic data for the target compound are unavailable, analogs provide insights:

- ABT-199 : High oral bioavailability due to optimized solubility from the piperazinyl group .

- Prodrugs () : Dependence on bioorthogonal activation limits off-target toxicity but requires specific triggering conditions .

- AR05 : Fluorine and trifluoromethyl groups enhance metabolic stability and receptor binding .

Biological Activity

The compound 2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features:

- A benzamide core,

- Two methoxy groups,

- A thiophene ring,

- A tetrahydropyran moiety.

This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors in biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the tetrahydropyran ring through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Coupling with the benzamide segment.

Each step requires careful optimization to ensure high yield and purity, often employing techniques such as chromatography for purification.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example 1 | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Example 2 | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

Furthermore, the compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression.

Case Studies

-

Study on Anticancer Effects : A recent study investigated the effects of a related compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and increased apoptosis markers.

"The compound induced significant apoptosis in MCF-7 cells with an IC50 value of 15 µM" .

-

Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against Staphylococcus aureus and E. coli, demonstrating effective inhibition at concentrations below typical therapeutic levels.

"Our findings indicate that the compound holds potential as an antimicrobial agent against resistant strains" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.